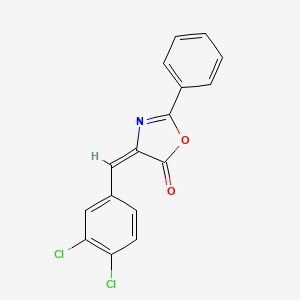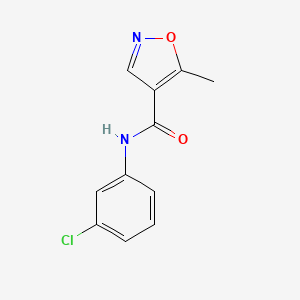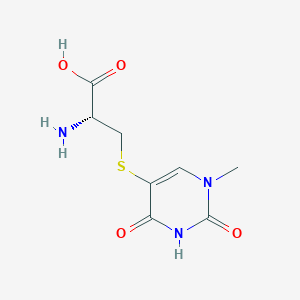
S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a unique structure that combines an amino acid with a modified pyrimidine ring, making it a valuable subject for research in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and pyrimidine derivatives.
Coupling Reaction: The amino acid is coupled with the pyrimidine derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the intermediate product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Synthesis of Complex Molecules:
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrimidine derivatives.
Medicine:
Drug Development: Research is ongoing to explore the compound’s potential as a therapeutic agent, especially in the treatment of diseases related to pyrimidine metabolism.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context of the research.
相似化合物的比较
(S)-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The racemic mixture containing both enantiomers.
Uniqueness:
Chirality: The ®-enantiomer exhibits specific interactions with chiral environments, making it distinct from its (S)-enantiomer and racemic mixture.
Biological Activity: The ®-enantiomer may have unique biological activities and therapeutic potential compared to its counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
67797-19-7 |
|---|---|
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(1-methyl-2,4-dioxopyrimidin-5-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-11-2-5(6(12)10-8(11)15)16-3-4(9)7(13)14/h2,4H,3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
InChI 键 |
SFFCGRDIANKHKE-BYPYZUCNSA-N |
手性 SMILES |
CN1C=C(C(=O)NC1=O)SC[C@@H](C(=O)O)N |
规范 SMILES |
CN1C=C(C(=O)NC1=O)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)
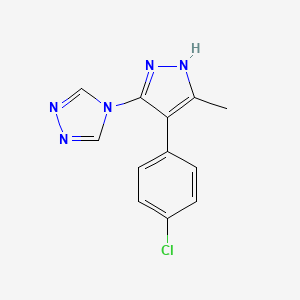
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
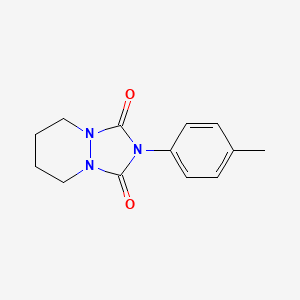
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)
![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
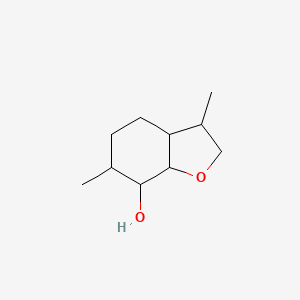
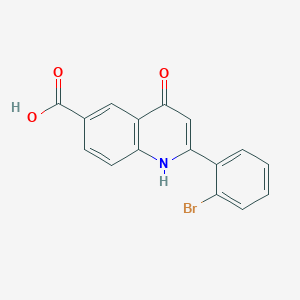
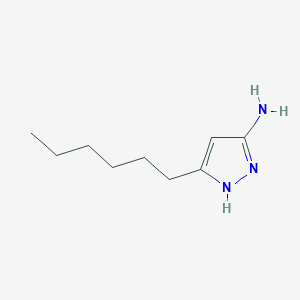
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
